
6-chloro-N-(2-(thiophen-2-yl)ethyl)pyridazin-3-amine
Vue d'ensemble
Description
6-chloro-N-(2-(thiophen-2-yl)ethyl)pyridazin-3-amine is a chemical compound . It is a derivative of pyridazin-3-amine and thiophen-2-yl .
Molecular Structure Analysis
The molecular structure of 6-chloro-N-(2-(thiophen-2-yl)ethyl)pyridazin-3-amine consists of a pyridazin-3-amine core with a chlorine atom at the 6-position and a thiophen-2-yl group attached via an ethyl linker .Applications De Recherche Scientifique
Fungicidal Applications
The compound has shown promise in the field of agriculture as a fungicide. Derivatives of thiophene, which is part of the compound’s structure, have been synthesized and tested for their ability to combat fungal pathogens in crops. For instance, certain derivatives have demonstrated superior efficacy in controlling cucumber downy mildew, a significant agricultural pest . The presence of a chloro group at the sixth position, as found in the compound , has been beneficial for increasing fungicidal activity .
Antimicrobial Activity
Thiophene derivatives, including those similar to the compound under discussion, exhibit antimicrobial properties. This makes them valuable in the development of new antimicrobial agents that could be used to treat various bacterial infections, addressing the growing concern of antibiotic resistance .
Anti-inflammatory and Analgesic Effects
The compound’s thiophene moiety is known to contribute to anti-inflammatory and analgesic effects. This suggests potential applications in the development of new pain relief medications and anti-inflammatory drugs, which could provide therapeutic benefits for conditions involving inflammation and pain .
Antitumor Activity
Research has indicated that thiophene derivatives can exhibit antitumor properties. This opens up possibilities for the compound to be used in cancer research, potentially leading to the development of new anticancer drugs .
Kinase Inhibition
Thiophene derivatives are also known to act as kinase inhibitors. Kinases are enzymes that play a crucial role in various cellular processes, and their inhibition can be a strategy in treating diseases like cancer. The compound could be investigated for its efficacy in this area .
Material Science Applications
Beyond biomedical applications, thiophene and its derivatives have uses in material science, such as in the fabrication of light-emitting diodes (LEDs). The compound could contribute to advancements in electronic materials and devices .
Corrosion Inhibition
In the industrial sector, thiophene derivatives have been utilized as corrosion inhibitors for metals. The compound could be valuable in protecting industrial machinery and infrastructure from corrosion, thereby extending their lifespan and reducing maintenance costs .
Propriétés
IUPAC Name |
6-chloro-N-(2-thiophen-2-ylethyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c11-9-3-4-10(14-13-9)12-6-5-8-2-1-7-15-8/h1-4,7H,5-6H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWFGYKAWVSBPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-(thiophen-2-yl)ethyl)pyridazin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methyl-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B1462077.png)

![3-[4-(aminomethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1462080.png)
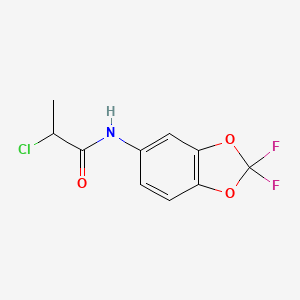
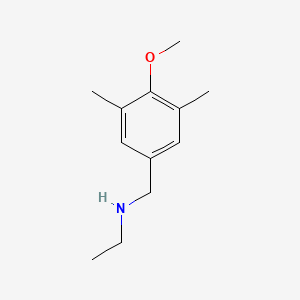
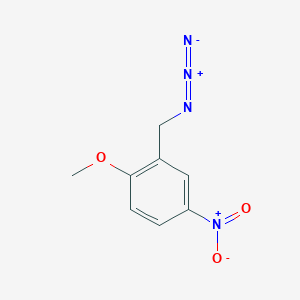
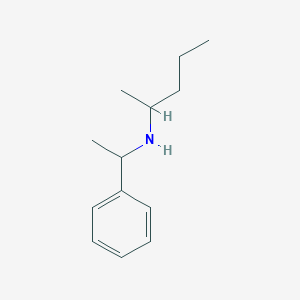
amine](/img/structure/B1462091.png)


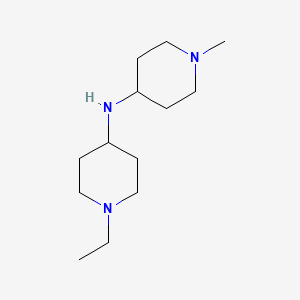

amine](/img/structure/B1462098.png)
![1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-4-carboxylic acid](/img/structure/B1462099.png)